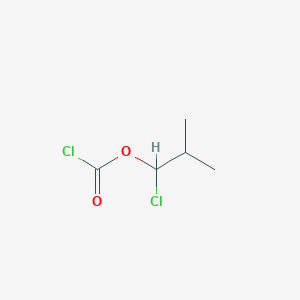

1-Chloro-2-methylpropyl chloroformate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-chloro-2-methylpropyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O2/c1-3(2)4(6)9-5(7)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGLZTPABVHWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(OC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369851 | |

| Record name | 1-Chloro-2-methylpropyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92600-11-8 | |

| Record name | Carbonochloridic acid, 1-chloro-2-methylpropyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92600-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-methylpropyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-2-methylpropyl Chloroformate for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Chloro-2-methylpropyl chloroformate is a versatile chemical reagent with significant applications in the field of organic synthesis, particularly in the development of therapeutic oligonucleotides. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in advanced methodologies for solid-phase oligonucleotide synthesis. Detailed experimental protocols and quantitative data are presented to assist researchers and drug development professionals in its effective application.

Chemical and Physical Properties

This compound, with the CAS number 92600-11-8, is a clear, colorless liquid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₅H₈Cl₂O₂ | [2][3] |

| Molecular Weight | 171.02 g/mol | [2] |

| Density | 1.173 g/mL at 25 °C | [2] |

| Boiling Point | 242.14 °C (estimated) | [1] |

| Refractive Index | n20/D 1.432 | [2] |

| Flash Point | 53 °C (127.4 °F) - closed cup | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound

General Experimental Protocol for Chloroformate Synthesis

The following is a generalized protocol for the synthesis of an alkyl chloroformate from an alcohol and triphosgene, which is a safer alternative to phosgene gas.[4]

Materials:

-

1-Chloro-2-methylpropan-1-ol (the corresponding alcohol for this compound)

-

Triphosgene

-

Anhydrous organic solvent (e.g., toluene, dichloromethane)

-

Organic base (e.g., pyridine, triethylamine) or an inorganic base (e.g., sodium carbonate)[4]

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of 1-chloro-2-methylpropan-1-ol in an anhydrous organic solvent is prepared in a reaction vessel under an inert atmosphere.

-

The solution is cooled to 0°C.

-

A solution of triphosgene in the same anhydrous solvent is added dropwise to the alcohol solution, maintaining the temperature at 0°C.[4]

-

A base is added to the reaction mixture to neutralize the HCl generated during the reaction.[4]

-

The reaction mixture is stirred at 0°C for a specified period (e.g., 8 hours) and then allowed to warm to room temperature.[4]

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is filtered to remove any solid byproducts.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation.

Note: This is a generalized procedure and optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary for optimal yield and purity of this compound.

Application in Solid-Phase Oligonucleotide Synthesis

This compound is a key reagent for the introduction of an aryloxycarbonyl protecting group at the 5'-hydroxyl position of nucleosides. This protecting group is central to an innovative two-step solid-phase synthesis cycle for oligodeoxynucleotides that utilizes a peroxy anion deprotection strategy.[3][5][6][7] This method offers a streamlined alternative to the traditional four-step phosphoramidite chemistry.

The Two-Step Synthesis Cycle

The conventional solid-phase oligonucleotide synthesis involves four distinct steps per cycle: deblocking, coupling, capping, and oxidation. The use of an aryloxycarbonyl protecting group, introduced by this compound, allows for the consolidation of the deblocking and oxidation steps.

The two-step cycle is as follows:

-

Coupling: The 5'-hydroxyl group of the solid-support-bound nucleoside is coupled with a 2'-deoxynucleoside 3'-phosphoramidite.

-

Deprotection and Oxidation: The aryloxycarbonyl protecting group at the 5'-position is removed, and the newly formed phosphite internucleotide linkage is simultaneously oxidized to a stable phosphate linkage. This is achieved by treatment with an aqueous mixture of peroxy anions at a buffered pH of 9.6.[3][5][6][7]

This novel two-step cycle significantly simplifies the synthesis process, potentially leading to higher efficiency and reduced synthesis time.

Experimental Protocol: Two-Step Oligonucleotide Synthesis

The following protocol is based on the methodology described by Sierzchala et al. (2003) in the Journal of the American Chemical Society.[6]

Materials:

-

5'-Aryloxycarbonyl-protected nucleoside bound to a solid support (prepared using this compound)

-

2'-Deoxynucleoside 3'-phosphoramidites

-

Activator (e.g., tetrazole)

-

Anhydrous acetonitrile

-

Peroxy anion deprotection/oxidation solution (e.g., an aqueous mixture of peroxy anions buffered at pH 9.6)[3][6][7]

Procedure:

-

Coupling: The solid support with the 5'-aryloxycarbonyl-protected nucleoside is treated with a solution of the desired 2'-deoxynucleoside 3'-phosphoramidite and an activator in anhydrous acetonitrile. The reaction is allowed to proceed to completion.

-

Washing: The solid support is washed thoroughly with anhydrous acetonitrile to remove excess reagents.

-

Deprotection and Oxidation: The support is then treated with the peroxy anion solution. This single step removes the 5'-aryloxycarbonyl protecting group and oxidizes the phosphite triester to a phosphate triester.[3][6][7]

-

Washing: The solid support is again washed thoroughly to remove the deprotection/oxidation reagents.

-

The cycle is repeated with the next desired nucleoside phosphoramidite until the full-length oligonucleotide is synthesized.

// Nodes Start [label="Start:\n5'-Aryloxycarbonyl-Protected\nNucleoside on Solid Support", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Step 1: Coupling\n(Add Phosphoramidite\n+ Activator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(Anhydrous Acetonitrile)", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotect_Oxidize [label="Step 2: Deprotection & Oxidation\n(Peroxy Anion Solution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="Wash", fillcolor="#FBBC05", fontcolor="#202124"]; Next_Cycle [label="Next Cycle or\nFinal Cleavage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Coupling; Coupling -> Wash1; Wash1 -> Deprotect_Oxidize; Deprotect_Oxidize -> Wash2; Wash2 -> Next_Cycle; } }

Caption: Workflow of the two-step solid-phase oligonucleotide synthesis.

Role in Drug Development

The synthesis of oligonucleotides is a cornerstone of modern drug development, particularly in the area of antisense therapeutics, siRNAs, and aptamers.[8] These therapeutic modalities rely on the precise chemical synthesis of nucleic acid sequences. The efficiency and purity of the synthesized oligonucleotides are critical for their therapeutic efficacy and safety.

The two-step synthesis cycle enabled by this compound offers a promising avenue for improving the manufacturing process of therapeutic oligonucleotides. By streamlining the synthesis, it has the potential to reduce costs, increase throughput, and potentially improve the quality of the final drug substance. Several therapeutic oligonucleotides based on modified phosphoramidite chemistry have been approved by the FDA, highlighting the importance of advanced synthesis methodologies in bringing these novel drugs to patients.[5]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[2][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

First Aid:

-

If swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[7]

-

If on skin (or hair): Remove/take off immediately all contaminated clothing. Rinse skin with water/shower.[7]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

Conclusion

This compound is a valuable reagent for organic chemists, particularly those involved in the synthesis of oligonucleotides for research and therapeutic purposes. Its ability to introduce a 5'-aryloxycarbonyl protecting group facilitates an innovative and efficient two-step solid-phase synthesis protocol. This technical guide provides the essential information for researchers and drug development professionals to understand and utilize this compound effectively and safely in their work, contributing to the advancement of nucleic acid-based therapeutics.

References

- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GB2108961A - Preparation of chloromethyl chloroformate from formaldehyde and phosgene - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Solid-phase oligodeoxynucleotide synthesis: a two-step cycle using peroxy anion deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel phosphoramidite building blocks in synthesis and applications toward modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Chloro-2-methylpropyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of 1-Chloro-2-methylpropyl chloroformate. The information is intended for professionals in research and development, particularly those in the fields of organic chemistry, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a reactive chemical intermediate. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈Cl₂O₂ | [1][2][3] |

| Molecular Weight | 171.02 g/mol | [1][2][3] |

| CAS Number | 92600-11-8 | [1][2][3] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 242.14 °C (rough estimate) | [1] |

| Density | 1.173 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.432 | [1][2] |

| Flash Point | 53 °C (127.4 °F) - closed cup | [2] |

| Storage Temperature | 2-8°C | [2] |

| Solubility | Reacts with water | [5] |

Synthesis

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a representative protocol based on analogous reactions and should be adapted and optimized under appropriate laboratory safety protocols.

Materials:

-

Isobutyraldehyde

-

Trichloromethyl chloroformate

-

Catalyst (e.g., Pyridine or a quaternary ammonium salt)

-

Anhydrous, non-polar aprotic solvent (e.g., dichloromethane, diethyl ether)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for inert gas is assembled. The entire apparatus should be maintained under a positive pressure of inert gas throughout the reaction.

-

Charging the Reactor: The flask is charged with isobutyraldehyde and the anhydrous solvent. The mixture is cooled to a temperature between -10 °C and 0 °C using an ice-salt bath.

-

Catalyst Addition: A catalytic amount of pyridine is added to the stirred solution.

-

Addition of Chlorinating Agent: Trichloromethyl chloroformate is added dropwise from the dropping funnel to the reaction mixture, ensuring the temperature is maintained between 0 °C and 10 °C. The reaction is exothermic.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is allowed to warm to room temperature. Any solid by-products are removed by filtration. The filtrate is then carefully washed with cold, dilute hydrochloric acid to remove the catalyst, followed by a wash with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound.

Caption: Synthetic workflow for this compound.

Reactivity and Experimental Protocols

This compound is a bifunctional molecule with two reactive sites: the chloroformate group and the α-chloro substituent. The chloroformate moiety is highly susceptible to nucleophilic attack, making it a useful reagent for introducing the 1-chloro-2-methylpropoxycarbonyl protecting group or for synthesizing other derivatives.

Reaction with Nucleophiles

The primary reaction of this compound involves nucleophilic acyl substitution at the carbonyl carbon of the chloroformate group. This reaction is versatile and can be performed with a wide range of nucleophiles.

Experimental Protocol: General Reaction with a Nucleophile (e.g., an Amine)

Disclaimer: This is a general protocol and reaction conditions (solvent, temperature, stoichiometry) may need to be optimized for specific nucleophiles.

Materials:

-

This compound

-

Nucleophile (e.g., a primary or secondary amine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine) - to scavenge the HCl by-product

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet.

-

Charging the Reactor: The nucleophile and the anhydrous solvent are added to the flask, followed by the base. The mixture is cooled to 0 °C in an ice bath.

-

Addition of Chloroformate: A solution of this compound in the anhydrous solvent is added dropwise from the dropping funnel to the stirred solution of the nucleophile, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C for a specified time or until completion, as monitored by TLC or GC.

-

Work-up: The reaction mixture is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Caption: General reaction of this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this compound. The NIST WebBook provides some gas chromatography data for this compound.[2] Derivatization with a suitable agent may be necessary for certain analyses.

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood.[4][6]

Hazard Summary:

Handling Precautions:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4]

-

Keep away from heat, sparks, open flames, and hot surfaces.[4]

-

Use non-sparking tools.

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Avoid breathing mist, vapors, or spray.

-

Prevent contact with skin, eyes, and clothing.[1]

-

Handle and open containers with care.

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[4]

-

If on Skin (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.[1] All waste materials should be handled as hazardous waste in accordance with local, state, and federal regulations.

Applications

This compound is a versatile reactant used in organic synthesis. One notable application is in solid-phase oligodeoxyribonucleotide synthesis, where it is used in a two-step cycle involving peroxy anion deprotection.[1] Its reactivity also makes it a valuable building block for the introduction of the 1-chloro-2-methylpropyl moiety in the development of new chemical entities.

Logical Relationships and Workflows

The following diagram illustrates the logical workflow from material acquisition to the synthesis of a derivative using this compound.

Caption: A typical experimental workflow.

References

isobutyl chloroformate structural formula.

An In-depth Technical Guide to Isobutyl Chloroformate

Introduction

Isobutyl chloroformate (IBCF) is a highly reactive organic compound classified as a chloroformate ester.[1] It serves as a crucial reagent in synthetic organic chemistry, particularly valued for its role as a coupling agent in peptide synthesis and as a building block for various pharmaceutical compounds.[1][2][3] This document provides a comprehensive technical overview of isobutyl chloroformate, including its chemical structure, physicochemical properties, key reactions, experimental protocols, and safety information, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Identification

Isobutyl chloroformate consists of an isobutyl group attached to a chloroformate functional group. Its chemical identity is defined by several standard identifiers.

-

IUPAC Name : 2-methylpropyl carbonochloridate[4]

-

SMILES : CC(C)COC(=O)Cl[4]

-

InChIKey : YOETUEMZNOLGDB-UHFFFAOYSA-N[4]

Physicochemical Properties

Isobutyl chloroformate is a colorless to light-yellow liquid with a pungent odor.[4][6] It is a combustible and corrosive substance that is insoluble in water, with which it reacts.[4][5][9]

| Property | Value | Reference(s) |

| Molecular Weight | 136.58 g/mol | [4][5][8] |

| Boiling Point | 128.7 - 129 °C at 760 mmHg | [5][6][10][11] |

| Melting Point | -80 °C | [10] |

| Density | 1.053 g/mL at 25 °C | [6][8][10] |

| Refractive Index | n20/D 1.407 | [6][8] |

| Flash Point | 27 - 39 °C (closed cup) | [8][11][12] |

| Vapor Pressure | 0.33 - 12 hPa at 20 °C | |

| Solubility | Insoluble in water; decomposes in contact with water. Soluble in common organic solvents like acetone, chloroform, toluene, and THF. | [3][4][5] |

Chemical Reactivity and Applications

The reactivity of isobutyl chloroformate is dominated by the electrophilic carbonyl carbon of the chloroformate group, making it susceptible to nucleophilic attack. This reactivity is harnessed in several key synthetic applications.

Key Reactions

-

Hydrolysis : Reacts with water or moisture, decomposing to form isobutanol, carbon dioxide, and corrosive hydrochloric acid.[1][3][11]

-

Reaction with Alcohols : Reacts with alcohols to yield isobutyl carbonates.[3]

-

Reaction with Amines : Reacts with amines to form isobutyl carbamates.[3]

-

Mixed Anhydride Formation : Its most prominent application is reacting with the carboxylate of an N-protected amino acid to form a mixed carboxylic-carbonic anhydride. This "activated" intermediate is highly reactive towards nucleophiles.[1]

Application in Peptide Synthesis

Isobutyl chloroformate is a classic reagent for peptide bond formation via the "mixed anhydride method". This method is valued as an alternative to carbodiimide-based coupling, often minimizing racemization.[1] The workflow involves two main steps: the activation of the first amino acid and the subsequent coupling with the second amino acid.

This method is also employed in the synthesis of folate analogues and other complex molecules for therapeutic research.[2]

Experimental Protocols

Detailed methodologies are critical for the safe and effective use of isobutyl chloroformate.

Synthesis of Isobutyl Chloroformate

A common laboratory-scale synthesis involves the reaction of anhydrous isobutyl alcohol with phosgene.[13]

Protocol:

-

Cool 148.4 g (0.15 mol) of liquid phosgene to -40 °C in a suitable reaction vessel equipped with a stirrer and cooling bath.

-

Slowly add 74.1 g (0.1 mol) of anhydrous isobutyl alcohol to the cooled phosgene with continuous stirring.

-

After the addition is complete, allow the reaction temperature to slowly rise to 0 °C.

-

Continue stirring for an additional 20 minutes at 0 °C.

-

Let the reaction mixture stand overnight at room temperature to ensure completion.

-

Purge the mixture with dry air for 2 hours to remove excess phosgene and hydrogen chloride byproduct.

-

Purify the resulting product by distillation to yield isobutyl chloroformate (boiling point 123-126 °C). The expected yield is approximately 70%.[13]

Protocol for Amide (Peptide) Coupling

This protocol provides a general workflow for using isobutyl chloroformate to couple a carboxylic acid (e.g., an N-protected amino acid) with an amine.[10]

Materials:

-

Carboxylic acid (1 equivalent)

-

Dry dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or N-methylmorpholine (NMM) (2 equivalents)

-

Isobutyl chloroformate (1 equivalent)

-

Amine (1 equivalent)

Protocol:

-

Dissolve the carboxylic acid in dry DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add the tertiary base (e.g., TEA) (2 equivalents) to the solution.

-

Slowly add isobutyl chloroformate (1 equivalent) dropwise, maintaining the temperature at 0 °C. A precipitate of triethylammonium chloride may form.

-

Stir the reaction mixture at 0 °C for 15-30 minutes to allow for the formation of the mixed anhydride.

-

Add the amine (1 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, proceed with standard aqueous workup and purification (e.g., extraction, chromatography) to isolate the desired amide product.

Safety and Handling

Isobutyl chloroformate is a hazardous chemical that requires strict safety precautions. It is flammable, corrosive, and toxic if inhaled or swallowed.[4][14]

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[4][14]

| Hazard Code | Hazard Statement | Reference(s) |

| H226 | Flammable liquid and vapor | [4][14] |

| H302 | Harmful if swallowed | [4][14] |

| H314 | Causes severe skin burns and eye damage | [4][14] |

| H330 / H331 | Fatal / Toxic if inhaled | [4][7][15] |

| H335 | May cause respiratory irritation | [4][15] |

Handling and Storage

-

Engineering Controls : Work must be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12][14]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][14] For operations with a high risk of inhalation, a suitable respirator is necessary.

-

Storage : Store in a cool, dry, well-ventilated, and fireproof area away from sources of ignition and incompatible materials such as water, strong oxidizing agents, bases, and alcohols.[3][11][12] Containers should be kept tightly closed and may need periodic venting as pressure can build up.[12]

-

Spill and Disposal : In case of a spill, evacuate the area and eliminate ignition sources. Absorb the spill with dry sand or an inert absorbent and collect it in a sealable container for disposal.[11] Do not use water for cleanup.[9][11] Waste must be disposed of as hazardous material in accordance with local regulations.[7]

First Aid Measures

-

Inhalation : Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[12][14]

-

Skin Contact : Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[12][14]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[12][14]

-

Ingestion : Do not induce vomiting. If the victim is conscious, rinse their mouth and have them drink 2-4 cups of water. Seek immediate medical attention.[12][14]

References

- 1. Isobutyl chloroformate | Reagent for Peptide Synthesis [benchchem.com]

- 2. Isobutyl chloroformate | Krackeler Scientific, Inc. [krackeler.com]

- 3. framochem.com [framochem.com]

- 4. Isobutyl chloroformate | C5H9ClO2 | CID 62365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Isobutyl chloroformate | 543-27-1 [chemicalbook.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. thomassci.com [thomassci.com]

- 9. ISOBUTYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Isobutyl Chloroformate [commonorganicchemistry.com]

- 11. ICSC 1594 - ISOBUTYL CHLOROFORMATE [inchem.org]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. prepchem.com [prepchem.com]

- 14. valsynthese.ch [valsynthese.ch]

- 15. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Synthesis of 1-Chloro-2-methylpropyl chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Chloro-2-methylpropyl chloroformate, a key intermediate in various chemical syntheses. This document outlines the primary synthetic route, a detailed experimental protocol derived from analogous reactions, and relevant physicochemical and safety data.

Introduction

This compound (CAS No. 92600-11-8) is a reactive organic compound with the chemical formula C₅H₈Cl₂O₂ and a molecular weight of 171.02 g/mol .[1][2] Its structure incorporates both a chloroformate group and an α-chloro substituent, making it a versatile reagent in organic synthesis, particularly in the introduction of the 1-chloro-2-methylpropoxycarbonyl protecting group. One notable application is in solid-phase oligodeoxyribonucleotide synthesis.[3][4]

Synthetic Pathway

The most plausible and established method for the synthesis of this compound involves the reaction of isobutyraldehyde with a phosgene equivalent, such as triphosgene or trichloromethyl chloroformate. This reaction is typically catalyzed by a tertiary amine, like pyridine, or a quaternary ammonium salt. The general reaction scheme is depicted below.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on established methods for the synthesis of analogous α-chloro chloroformates from aldehydes and phosgene equivalents.

Disclaimer: This protocol is provided for informational purposes only. All laboratory work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Isobutyraldehyde (Reagent Grade, anhydrous)

-

Triphosgene (≥98%)

-

Pyridine (Anhydrous)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Inert gas (Nitrogen or Argon) inlet

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet is charged with a solution of isobutyraldehyde in anhydrous dichloromethane.

-

Addition of Catalyst: Pyridine is added to the stirred solution.

-

Cooling: The reaction mixture is cooled to 0-5 °C using an ice bath.

-

Addition of Phosgene Equivalent: A solution of triphosgene in anhydrous dichloromethane is added dropwise to the cooled reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup:

-

The reaction mixture is cooled in an ice bath and slowly quenched by the addition of cold water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed sequentially with cold, saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a clear, colorless liquid.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 92600-11-8 | [1][3] |

| Molecular Formula | C₅H₈Cl₂O₂ | [1] |

| Molecular Weight | 171.02 g/mol | [1] |

| Appearance | Clear, colorless liquid | [3][5] |

| Density | 1.173 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.432 | [1] |

| Purity (GC) | ≥97.5% | [5] |

Table 2: Spectroscopic Data (Predicted and Reported)

| Spectroscopic Technique | Data/Observed Properties | Reference(s) |

| Infrared (IR) Spectroscopy | Conforms to structure | [5] |

| ¹H NMR | Predicted shifts based on structure | - |

| ¹³C NMR | Predicted shifts based on structure | - |

| Mass Spectrometry (MS) | Predicted fragmentation pattern | - |

Safety and Handling

This compound is a hazardous chemical and should be handled with extreme caution.

-

Hazards: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[1]

-

Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage temperature is 2-8 °C.[1]

Logical Relationships in Synthesis

The successful synthesis of this compound is dependent on several key factors, the relationships of which are outlined in the diagram below.

Caption: Interdependencies of key parameters for a successful synthesis.

References

1-Chloro-2-methylpropyl chloroformate reaction mechanism

An In-depth Technical Guide to the Reaction Mechanisms of 1-Chloro-2-methylpropyl chloroformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a reactive chemical intermediate used in organic synthesis. This document provides a detailed overview of its presumed reaction mechanisms, drawing upon data from analogous compounds. It includes summaries of its chemical properties, likely synthetic routes, and its utility in forming various functional groups, with a focus on nucleophilic acyl substitution. Experimental protocols and safety information are also presented to ensure safe and effective handling.

Chemical and Physical Properties

This compound is a flammable and corrosive liquid with a pungent odor.[1][2][3][4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈Cl₂O₂ | [1][5][6] |

| Molecular Weight | 171.02 g/mol | [1][5][6] |

| CAS Number | 92600-11-8 | [1][5][6] |

| Appearance | Clear, colorless liquid | [1][7] |

| Density | 1.173 g/mL at 25 °C | [1][7] |

| Boiling Point | 242.14 °C (estimated) | [7] |

| Flash Point | 53 °C (127.4 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.432 | [1][7] |

| Storage Temperature | 2-8°C | [1][7] |

Synthesis of this compound

The synthesis of this compound can be inferred from related preparations. A likely method involves the reaction of isobutyraldehyde with triphosgene.[7]

Proposed Synthesis Workflow

The following diagram illustrates the probable synthetic pathway.

Caption: Proposed synthesis of this compound.

Core Reaction Mechanisms: Nucleophilic Acyl Substitution

The primary reaction mechanism for this compound involves nucleophilic acyl substitution. The two chlorine atoms, one on the carbonyl carbon and one on the adjacent carbon, provide two sites for nucleophilic attack. However, the chloroformate group is significantly more electrophilic and is the primary site of reaction.

General Mechanism

The general mechanism proceeds via a tetrahedral intermediate.

Caption: General nucleophilic acyl substitution pathway.

Reaction with Amines to form Carbamates

This compound reacts with primary and secondary amines to yield the corresponding carbamates. This reaction is analogous to the reaction of isobutyl chloroformate with amines.[2]

Caption: Formation of carbamates from amines.

Reaction with Alcohols to form Carbonates

The reaction with alcohols produces carbonates. Similar to other chloroformates, this reaction is a standard method for carbonate synthesis.[2]

Caption: Formation of carbonates from alcohols.

Reaction with Carboxylic Acids to form Mixed Anhydrides

A significant application of chloroformates in drug development is the formation of mixed anhydrides with carboxylic acids. These mixed anhydrides are highly reactive intermediates used for amide bond formation.[8]

Caption: Amide synthesis via a mixed anhydride intermediate.

Experimental Protocols

Detailed experimental procedures for reactions involving chloroformates can be found in the literature. The following is a generalized protocol for amide bond formation using a chloroformate, adapted from similar reactions.[9]

Amide Coupling via Mixed Anhydride Formation:

-

Dissolve the carboxylic acid (1.0 eq) in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a tertiary amine base, such as triethylamine (2.0 eq), to the solution.

-

Slowly add this compound (1.0 eq) to the reaction mixture.

-

Stir the reaction at 0 °C for 30-60 minutes to allow for the formation of the mixed anhydride.

-

Add the amine (1.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: Flammable liquid and vapor.[1][10] Toxic if swallowed, in contact with skin, or if inhaled.[1] Causes severe skin burns and eye damage.[1] Reacts with water and moisture in the air to produce corrosive and toxic hydrogen chloride gas.[3][4]

-

Personal Protective Equipment (PPE): Use in a well-ventilated area, preferably a fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1] A respirator with an appropriate filter may be necessary.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][10] Keep the container tightly closed.[10]

-

Spills: In case of a spill, evacuate the area. Use appropriate absorbent material for cleanup. Neutralize with a cold alkaline solution.[2]

Conclusion

References

- 1. 1-氯-2-甲基丙基氯甲酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. framochem.com [framochem.com]

- 3. Isobutyl chloroformate | C5H9ClO2 | CID 62365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ISOBUTYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound CAS#: 92600-11-8 [amp.chemicalbook.com]

- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 9. Isobutyl Chloroformate [commonorganicchemistry.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

Spectroscopic Data and Experimental Protocols for Isobutyl Chloroformate NMR Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for isobutyl chloroformate. It includes detailed tables of ¹H and ¹³C NMR data, a thorough experimental protocol for data acquisition, and visualizations of the molecular structure and experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data

The NMR spectroscopic data for isobutyl chloroformate is crucial for its identification and characterization. The following tables summarize the key ¹H and ¹³C NMR parameters.

Table 1: ¹H NMR Spectroscopic Data for Isobutyl Chloroformate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.12 | Doublet (d) | 2H | Not explicitly available in searched literature, typically 6-7 Hz for similar structures | -O-CH₂ -CH(CH₃)₂ |

| 2.06 | Nonet | 1H | Not explicitly available in searched literature, described as being equally coupled to eight vicinal hydrogens | -O-CH₂-CH (CH₃)₂ |

| 0.99 | Doublet (d) | 6H | Not explicitly available in searched literature, typically 6-7 Hz for similar structures | -O-CH₂-CH(CH₃ )₂ |

The data was obtained in deuterochloroform (CDCl₃) as the solvent.

Table 2: ¹³C NMR Spectroscopic Data for Isobutyl Chloroformate

| Chemical Shift (δ) ppm | Assignment |

| 149.5 | C =O |

| 77.9 | -O-CH₂ -CH(CH₃)₂ |

| 27.7 | -O-CH₂-CH (CH₃)₂ |

| 18.4 | -O-CH₂-CH(CH₃ )₂ |

The data was obtained in deuterochloroform (CDCl₃) as the solvent.

Experimental Protocols

While a specific, detailed experimental protocol for isobutyl chloroformate was not found in the searched literature, a standard protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules can be described as follows.

2.1. Sample Preparation

-

Sample Purity: Ensure the isobutyl chloroformate sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. CDCl₃ is a common choice for small, non-polar to moderately polar organic molecules.

-

Concentration: Prepare a solution with a concentration of approximately 5-25 mg of isobutyl chloroformate in 0.6-0.7 mL of CDCl₃ for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). A small amount is added to the solvent.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2.2. NMR Data Acquisition

-

Spectrometer: A standard NMR spectrometer with a field strength of 300-500 MHz is suitable for acquiring high-resolution spectra of isobutyl chloroformate.

-

¹H NMR Acquisition Parameters (Representative):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay ensures full relaxation of protons for accurate integration.

-

Number of Scans: 8-16 scans are typically sufficient due to the high sensitivity of ¹H NMR.

-

-

¹³C NMR Acquisition Parameters (Representative):

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. The carbonyl carbon has a long relaxation time and may require a longer delay for quantitative analysis.

-

Number of Scans: A larger number of scans (e.g., 128-1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

2.3. Data Processing

-

Apodization: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

Mandatory Visualizations

Diagram 1: Molecular Structure and NMR Active Nuclei of Isobutyl Chloroformate

Caption: Molecular structure of isobutyl chloroformate showing the ¹H and ¹³C NMR active nuclei.

Diagram 2: Generalized Experimental Workflow for NMR Spectroscopy

Caption: A generalized workflow for obtaining and analyzing NMR spectroscopic data.

A Comprehensive Technical Guide to the Physical Properties of 1-Chloro-2-methylpropyl chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-methylpropyl chloroformate, a key organic compound, is recognized for its utility as a versatile reactant in various chemical syntheses. Notably, it serves as a crucial intermediate in processes such as solid-phase oligodeoxyribonucleotide synthesis. This technical guide provides an in-depth overview of its core physical properties, outlines standardized experimental protocols for their determination, and presents logical workflows for its synthesis and characterization, tailored for professionals in research and development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, application in synthetic procedures, and for safety considerations.

| Property | Value |

| Molecular Formula | C₅H₈Cl₂O₂ |

| Molecular Weight | 171.02 g/mol |

| CAS Number | 92600-11-8 |

| Appearance | Clear, colorless liquid |

| Density | 1.173 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.432 |

| Boiling Point | 242.14°C (rough estimate) |

| Flash Point | 53 °C (127.4 °F) - closed cup |

| Storage Temperature | 2-8°C |

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for the characterization and quality control of chemical compounds. The following sections detail standardized methodologies for measuring the key physical parameters of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. A common and effective method for its determination on a small scale is the capillary method.[1][2]

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer (-10 to 300°C range)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

A small volume (a few milliliters) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with its open end submerged in the liquid.

-

The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in a heating bath (Thiele tube with paraffin oil).

-

The bath is heated gently and uniformly. As the temperature rises, air trapped in the capillary tube will slowly exit as bubbles.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[1][2]

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[3]

Measurement of Density (Digital Density Meter)

Density is a fundamental physical property defined as mass per unit volume. Modern digital density meters, often based on the oscillating U-tube principle, provide rapid and highly accurate measurements. This method is standardized by ASTM D4052.[4][5][6][7]

Apparatus:

-

Digital Density Meter with an oscillating U-tube

-

Syringe for sample injection

-

Thermostatic control for the measuring cell

Procedure:

-

Calibrate the instrument using two standards of known density, typically dry air and deionized water.

-

Set the temperature of the measuring cell to the desired value (e.g., 25 °C).

-

Introduce a small volume (approximately 0.7-1 mL) of this compound into the U-tube using a syringe, ensuring no air bubbles are present in the cell.[4][7]

-

The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample.

-

This frequency change is used in conjunction with calibration data to automatically calculate and display the density of the sample.[6][7][8]

Measurement of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify and assess the purity of liquid samples. The Abbe refractometer is a standard instrument for this measurement.[9]

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath (circulator)

-

Light source (typically integrated)

-

Dropper or pipette

-

Solvent for cleaning (e.g., acetone or ethanol) and soft tissue wipes

Procedure:

-

Ensure the refractometer prisms are clean and dry.

-

Connect the refractometer to a water bath set to a constant temperature, typically 20 °C (for n20/D).

-

Place a few drops of this compound onto the surface of the bottom prism.

-

Close the prisms securely.

-

Adjust the light source and the eyepiece to view the measurement scale.

-

Rotate the handwheel to bring the boundary line between the light and dark fields into the center of the crosshairs.

-

If a colored fringe is observed, adjust the compensator dial until a sharp, black-and-white boundary is achieved.[9]

-

Read the refractive index value directly from the instrument's scale.

-

After the measurement, clean the prism surfaces thoroughly with a suitable solvent and a soft tissue.

Determination of Flash Point (Pensky-Martens Closed-Cup Tester)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method is a standardized procedure (ASTM D93) for determining the flash point of flammable liquids.[10][11]

Apparatus:

-

Pensky-Martens closed-cup tester, consisting of a brass test cup, a lid with an ignition source, a stirrer, and a heating source.

-

Thermometer

Procedure:

-

Fill the brass test cup with this compound up to the marked filling line.

-

Close the cup with the lid and place it in the heating apparatus.

-

Begin heating the sample at a slow, constant, and specified rate while continuously stirring.[10]

-

At regular temperature intervals, stop stirring and apply the ignition source (a small flame or an electric igniter) by dipping it into the vapor space of the cup through an opening in the lid.

-

The test is concluded when a distinct flash is observed inside the cup upon application of the ignition source.[10]

-

The temperature at which this flash occurs is recorded as the flash point of the liquid.

Logical and Experimental Workflows

Visualizing the synthesis and characterization processes can aid in understanding the logical flow of operations in a laboratory setting. The following diagrams, rendered in DOT language, illustrate key workflows.

Synthesis of this compound

1-Chloroalkyl chloroformates can be synthesized by the reaction of an aldehyde with a phosgene source, such as triphosgene or diphosgene, often in the presence of a catalyst.

Caption: Synthesis workflow for this compound.

General Workflow for Physical Property Characterization

The characterization of a synthesized liquid compound follows a logical sequence to confirm its identity and purity.

Caption: Experimental workflow for physical property characterization.

References

- 1. isobutyraldehyde, 78-84-2 [thegoodscentscompany.com]

- 2. Phosgene Toxicity Clinical Manifestations and Treatment: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atdbio.com [atdbio.com]

- 4. US4614829A - Process for the preparation of α-chlorinated chloroformates - Google Patents [patents.google.com]

- 5. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 6. Solid phase synthesis of oligoribonucleotides using the 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Ctmp) group for the protection of the 2'-hydroxy functions and the H-phosphonate approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isobutyraldehyde - Wikipedia [en.wikipedia.org]

- 8. CN119431144A - A kind of preparation method of 1-chloroethyl chloroformate - Google Patents [patents.google.com]

- 9. 1-Chloroethyl chloroformate synthesis - chemicalbook [chemicalbook.com]

- 10. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 11. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]

A Technical Guide to the Solubility of Isobutyl Chloroformate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of isobutyl chloroformate in common laboratory and industrial solvents. Due to its chemical nature, isobutyl chloroformate presents unique challenges in solubility determination, which are addressed herein. This guide offers qualitative solubility data, discusses its reactivity with protic solvents, and provides a detailed experimental protocol for solubility assessment under controlled conditions.

Core Concepts: Solubility and Reactivity

Isobutyl chloroformate (IBCF) is a reactive chemical intermediate widely used in organic synthesis, particularly in the formation of mixed anhydrides for peptide coupling and as a blocking agent in oligonucleotide synthesis. Its utility is intrinsically linked to its solubility and reactivity profile.

A key characteristic of isobutyl chloroformate is its high susceptibility to nucleophilic attack, especially by protic species. It reacts readily with water and alcohols.[1] With water, it undergoes hydrolysis to yield isobutanol, carbon dioxide, and hydrochloric acid.[2] This reactivity precludes straightforward solubility measurements in aqueous or alcoholic solutions, as the compound degrades upon contact.

In aprotic organic solvents, isobutyl chloroformate generally exhibits high solubility. Multiple sources describe it as being "miscible" with a range of common solvents, implying that it is soluble in all proportions.

Quantitative Solubility Data

The following table summarizes the qualitative solubility of isobutyl chloroformate in various common solvents based on available data.

| Solvent | Qualitative Solubility | Citations |

| Acetone | Soluble | [2] |

| Benzene | Miscible | [3][4][5] |

| Chloroform | Miscible | [3][4][5] |

| Diethyl Ether | Miscible | [4][5] |

| Tetrahydrofuran (THF) | Soluble | [2] |

| Toluene | Soluble | [2] |

| Water | Insoluble (reacts) | [6][7] |

| Alcohol | Decomposes | [8] |

Experimental Protocol: Gravimetric Determination of Solubility in Aprotic Solvents

Given the reactive nature of isobutyl chloroformate, determining its solubility requires stringent anhydrous conditions. The following protocol outlines a gravimetric method suitable for assessing the solubility of isobutyl chloroformate in a non-reactive, aprotic solvent.

Objective: To determine the approximate solubility of isobutyl chloroformate in a given aprotic solvent at a specified temperature.

Materials:

-

Isobutyl chloroformate (high purity)

-

Anhydrous aprotic solvent (e.g., toluene, dichloromethane, acetonitrile)

-

Oven-dried glassware (e.g., sealed vials, volumetric flasks, pipettes, syringes)

-

Inert atmosphere (e.g., nitrogen or argon gas) glove box or Schlenk line

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or stirring plate

-

Syringe filters (PTFE, 0.2 µm)

-

Pre-weighed, oven-dried evaporation dishes

Procedure:

-

Preparation:

-

Thoroughly dry all glassware in an oven at >100°C for at least 4 hours and cool under a stream of inert gas or in a desiccator.

-

Perform all subsequent steps under an inert atmosphere to prevent hydrolysis of the isobutyl chloroformate.

-

-

Sample Preparation:

-

In a sealed, tared vial, add a known volume of the anhydrous solvent (e.g., 10 mL).

-

Incrementally add known masses of isobutyl chloroformate to the solvent with continuous stirring at a constant temperature.

-

Continue adding isobutyl chloroformate until a slight excess of undissolved material remains, indicating a saturated solution.

-

-

Equilibration:

-

Seal the vial tightly and allow the mixture to equilibrate on a temperature-controlled shaker for a predetermined period (e.g., 24 hours) to ensure saturation.

-

-

Sample Extraction:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 5 mL) using a pre-warmed (to the equilibration temperature) syringe fitted with a syringe filter. This prevents precipitation due to temperature changes.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, oven-dried evaporation dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas in a well-ventilated fume hood.

-

Once the solvent has evaporated, place the dish in a vacuum oven at a mild temperature (e.g., 40°C) to remove any residual solvent without decomposing the isobutyl chloroformate.

-

Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved isobutyl chloroformate (final weight of the dish and residue - initial weight of the empty dish).

-

Calculate the mass of the solvent (total weight of the dish and solution - weight of the dish and residue).

-

Express the solubility in grams of isobutyl chloroformate per 100 grams of solvent.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a reactive compound like isobutyl chloroformate.

Caption: Workflow for determining the solubility of isobutyl chloroformate.

Signaling Pathway of Reactivity

The reactivity of isobutyl chloroformate with protic solvents can be visualized as a simplified signaling pathway, where the presence of a protic solvent leads to the decomposition of the molecule.

Caption: Simplified pathway of isobutyl chloroformate's reaction with protic solvents.

References

- 1. researchgate.net [researchgate.net]

- 2. framochem.com [framochem.com]

- 3. Isobutyl chloroformate | Krackeler Scientific, Inc. [krackeler.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. Isobutyl chloroformate | C5H9ClO2 | CID 62365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isobutyl chloroformate | 543-27-1 [chemicalbook.com]

- 8. Isobutyl chloroformate, 98% | Fisher Scientific [fishersci.ca]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Applications of Isobutyl Chloroformate

Isobutyl chloroformate (IBCF) is a highly versatile reagent in organic chemistry, primarily recognized for its role as a powerful activating agent.[1] This technical guide provides a comprehensive review of its principal applications, focusing on peptide synthesis and analytical derivatization, supported by experimental protocols and quantitative data.

Core Applications of Isobutyl Chloroformate

Isobutyl chloroformate's reactivity stems from the chloroformate group, which readily reacts with nucleophiles. This property is exploited in several key areas of chemical synthesis and analysis.

Peptide Synthesis via the Mixed Anhydride Method

A cornerstone application of isobutyl chloroformate is in the formation of peptide bonds.[2] It serves as an efficient coupling agent by activating the carboxyl group of an N-protected amino acid to form a mixed carboxylic-carbonic anhydride.[1][2] This activated intermediate then reacts with the amino group of a second amino acid to form the desired peptide bond, releasing isobutanol and carbon dioxide as byproducts.[3] This method is a valuable alternative to carbodiimide-based coupling, particularly for minimizing racemization.[1]

The general mechanism for peptide bond formation using isobutyl chloroformate is depicted below.

Caption: Mixed anhydride method for peptide synthesis using isobutyl chloroformate.

Experimental Protocol: Coupling of Boc-L-phenylalanine with L-phenylalanine ethyl ester hydrochloride [4]

-

Dissolve Boc-L-phenylalanine (19.9 mmol) in chloroform (50 mL).

-

Add isobutyl chloroformate (1 eq, 2.58 mL) and N-methylmorpholine (1 eq, 2.19 mL) to the solution and stir for one hour.

-

Add L-Phenylalanine ethyl ester hydrochloride (1 eq, 4.57 g) and N-methylmorpholine (1 eq, 2.19 mL) to the mixture.

-

Stir the reaction mixture overnight.

-

Dilute the resulting clear solution with chloroform.

-

Wash the solution sequentially with 1M hydrochloric acid, water, and brine.

-

Dry the organic layer with MgSO₄ and evaporate the solvent under reduced pressure to obtain the crude product.

| Reactants | Moles (mmol) | Yield (%) | Reference |

| Boc-L-phenylalanine and L-phenylalanine ethyl ester HCl | 19.9 | 97 | [4] |

| N-Fmoc-protected acid and hydrazine | - | 78 | [5] |

Derivatization for Chromatographic Analysis

Isobutyl chloroformate is extensively used as a derivatizing agent to enhance the volatility and detectability of various analytes for gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).[1][6] It is particularly effective for the analysis of amino acids, polyamines, and other biomolecules.[7][8] The derivatization process involves the reaction of isobutyl chloroformate with functional groups such as amino, carboxyl, and hydroxyl groups.[6]

A proposed mechanism for the esterification of carboxylic acids during derivatization involves the formation of a mixed carboxylic-carbonic acid anhydride intermediate, which then undergoes exchange with an alcohol.

Caption: General workflow for sample derivatization using isobutyl chloroformate.

Experimental Protocol: Derivatization of Amino Acids for GC Analysis [6]

-

Prepare an aqueous solution of the amino acid standard or sample.

-

Add an alcohol (e.g., ethanol) and a catalyst such as pyridine to the aqueous sample.

-

Add isobutyl chloroformate to initiate the derivatization of both amino and carboxylic acid functional groups.

-

The reaction is typically rapid and can be performed at the microscale.

-

Extract the derivatized analytes into a suitable organic solvent.

-

Analyze the organic extract by GC-flame ionization detection (FID) or GC-MS.

Isobutyl chloroformate derivatization has been shown to provide more sensitivity for GC-FID and GC-MS analysis of amino acids compared to other alkyl chloroformates.

Synthesis of Other Organic Compounds

Beyond peptide synthesis and derivatization, isobutyl chloroformate is a valuable reagent for synthesizing a variety of organic molecules.

-

Carbamates and Urethanes: It reacts with amines to form isobutyl carbamates.[2][9]

-

Carbonate Esters: Reaction with alcohols yields isobutyl carbonates.[9]

-

Pharmaceutical Intermediates: IBCF is pivotal in the synthesis of active pharmaceutical ingredients (APIs), especially those that are peptide-based.[1] It has also been used in the synthesis of folate analogues for cancer therapy.[1]

-

Potassium Acyltrifluoroborates (KATs): Mixed anhydrides prepared from carboxylic acids and isobutyl chloroformate can be converted to the corresponding KATs.[10]

The general reaction of isobutyl chloroformate with nucleophiles is summarized in the following diagram.

Caption: Reactions of isobutyl chloroformate with various nucleophiles.

Conclusion

Isobutyl chloroformate is a versatile and indispensable reagent in modern organic synthesis and analytical chemistry. Its ability to efficiently activate carboxylic acids via mixed anhydride formation is central to its widespread use in peptide synthesis, offering advantages in terms of reaction speed and minimization of racemization. Furthermore, its application as a derivatizing agent significantly enhances the analytical capabilities for a wide range of biomolecules. The continued exploration of its reactivity will undoubtedly lead to further innovative applications in drug discovery and development.

References

- 1. Isobutyl chloroformate | Reagent for Peptide Synthesis [benchchem.com]

- 2. Buy Isobutyl chloroformate | 543-27-1 [smolecule.com]

- 3. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. BJOC - First series of N-alkylamino peptoid homooligomers: solution phase synthesis and conformational investigation [beilstein-journals.org]

- 6. Chloroformates in gas chromatography as general purpose derivatizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. framochem.com [framochem.com]

- 10. researchgate.net [researchgate.net]

The Genesis of a Reagent: An In-depth Technical Guide to the History and Discovery of Chloroformates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroformate reagents, the esters of the transient chloroformic acid, are a cornerstone of modern organic synthesis, particularly in the realms of protecting group chemistry, peptide synthesis, and the formation of carbonates and carbamates. Their history is intrinsically linked to the discovery of their highly reactive precursor, phosgene, and the evolution of synthetic methodologies throughout the 19th and 20th centuries. This technical guide provides a comprehensive overview of the history, discovery, and synthesis of these vital reagents, offering detailed experimental protocols, comparative data, and visualizations to support researchers and professionals in the field.

A Historical Journey: From Phosgene to Chloroformates

The story of chloroformates begins with the discovery of phosgene (carbonyl chloride, COCl₂). In 1812, the Cornish chemist John Davy, brother of the renowned Sir Humphry Davy, first synthesized this colorless, highly toxic gas by exposing a mixture of carbon monoxide and chlorine to sunlight. Aptly, he named it "phosgene," from the Greek words "phos" (light) and "genes" (born), reflecting its photochemical origin.

While the exact first synthesis of a chloroformate reagent is a matter of historical inquiry, the pioneering work of French chemist Jean-Baptiste Dumas in the 1830s is widely recognized as a pivotal moment. In his extensive investigations into the reactions of alcohols and ethers, Dumas is credited with the first preparation of a chloroformate in 1833. His work laid the foundation for understanding the reactivity of phosgene with alcohols, a fundamental transformation that remains central to chloroformate synthesis today.

A significant leap in the application of chloroformates came in the early 1930s with the work of German-American biochemist Max Bergmann and his colleague Leonidas Zervas. They introduced benzyl chloroformate (Cbz-Cl) as a protecting group for amines in peptide synthesis. This innovation, known as the Bergmann-Zervas method, allowed for the controlled, stepwise synthesis of peptides for the first time and revolutionized the field.

Later, in 1970, Louis A. Carpino and Grace Y. Han developed the 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) protecting group, which offered the advantage of being base-labile, providing an orthogonal protecting group strategy to the acid-labile Boc group and the hydrogenolysis-cleaved Cbz group. This development was instrumental in the advent of solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and development.

Synthesis of Chloroformate Reagents

The synthesis of chloroformates primarily involves the reaction of an alcohol with phosgene or a phosgene equivalent. Over the years, methodologies have evolved to enhance safety and efficiency, moving from the direct use of highly toxic phosgene gas to solid phosgene precursors like diphosgene and triphosgene, and more recently, to innovative in situ generation techniques.

Classical Phosgenation

The traditional and most direct method for synthesizing chloroformates is the reaction of an alcohol with phosgene gas. The reaction is typically carried out at low temperatures to control the exothermicity and minimize the formation of the carbonate byproduct.

Synthesis Using Phosgene Surrogates

The acute toxicity of phosgene has driven the development of safer alternatives. Diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are solid, crystalline compounds that serve as convenient and safer sources of phosgene in situ. They are typically activated by a nucleophilic catalyst, such as a tertiary amine or activated carbon.

Photo-on-Demand Synthesis

A recent and innovative approach involves the "photo-on-demand" synthesis of chloroformates. This method utilizes chloroform as both a solvent and a phosgene precursor. Under UV irradiation and in the presence of oxygen, chloroform is converted to phosgene in situ, which then reacts with the alcohol present in the reaction mixture. This technique offers a safer and more controlled method for phosgenation.

Quantitative Data

The choice of synthetic method can significantly impact the yield and purity of the resulting chloroformate. The following tables provide a summary of physical properties for common chloroformate reagents and a comparison of reported yields for different synthetic approaches.

Table 1: Physical Properties of Common Chloroformate Reagents

| Chloroformate | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |

| Methyl Chloroformate | CH₃O(CO)Cl | 94.50 | 71.4 | 1.223 |

| Ethyl Chloroformate | C₂H₅O(CO)Cl | 108.52 | 93 | 1.135 |

| Isobutyl Chloroformate | (CH₃)₂CHCH₂O(CO)Cl | 136.58 | 128.8 | 1.053 |

| sec-Butyl Chloroformate | CH₃CH₂CH(CH₃)O(CO)Cl | 136.58 | 134 | 1.081 |

| Allyl Chloroformate | CH₂=CHCH₂O(CO)Cl | 120.53 | 113 | 1.139 |

| Benzyl Chloroformate | C₆H₅CH₂O(CO)Cl | 170.59 | 103 (at 20 mmHg) | 1.195 |

| Phenyl Chloroformate | C₆H₅O(CO)Cl | 156.57 | 188-189 | 1.248 |

| 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | C₁₅H₁₁ClO₂ | 258.70 | Decomposes | N/A (Solid) |

Table 2: Comparative Yields of Chloroformate Synthesis Methods

| Chloroformate | Synthesis Method | Reagents | Reported Yield (%) |

| Ethyl Chloroformate | Classical Phosgenation | Ethanol, Phosgene | ~90% |

| Ethyl Chloroformate | Continuous Flow | Ethanol, Phosgene | >95% |

| Benzyl Chloroformate | Classical Phosgenation | Benzyl Alcohol, Phosgene | 91-94% |

| Benzyl Chloroformate | Triphosgene | Benzyl Alcohol, Triphosgene | ~85% |

| Hexyl Chloroformate | Photo-on-Demand | 1-Hexanol, Chloroform, O₂, UV light | 93% |

| Various Alkyl Chloroformates | Triphosgene | Corresponding Alcohol, Triphosgene | 60-94% |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key chloroformate reagents.

Synthesis of Ethyl Chloroformate via Classical Phosgenation

Materials:

-

Absolute Ethanol (10 moles, 460.7 g)

-

Phosgene (11 moles, 1088 g)

-

3 L three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas absorption trap.

-

Ice-salt bath

Procedure:

-

The flask is charged with absolute ethanol and cooled to 0-5 °C in an ice-salt bath.

-

Phosgene gas is bubbled through the stirred ethanol at a rate that maintains the reaction temperature below 10 °C.

-

The addition of phosgene is continued until the desired weight increase is achieved.

-

The reaction mixture is then allowed to warm to room temperature and is sparged with an inert gas (e.g., nitrogen) to remove excess phosgene and hydrogen chloride.

-

The crude ethyl chloroformate is then purified by distillation.

Synthesis of Benzyl Chloroformate (Cbz-Cl)

Materials:

-

Benzyl alcohol (1 mole, 108.14 g)

-

Phosgene (in excess)

-

Anhydrous Toluene (as solvent)

-

Reaction vessel equipped for handling phosgene.

Procedure:

-

A solution of benzyl alcohol in anhydrous toluene is cooled to 0 °C.

-

A stream of phosgene gas is passed through the solution with vigorous stirring.

-

The reaction is monitored for the disappearance of benzyl alcohol.

-

Upon completion, the excess phosgene and solvent are removed under reduced pressure to yield crude benzyl chloroformate.

Synthesis of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) using Triphosgene

Materials:

-

9-Fluorenylmethanol (1 equivalent)

-

Triphosgene (0.4 equivalents)

-

Pyridine (1.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Three-necked flask with a dropping funnel, magnetic stirrer, and nitrogen inlet.

Procedure:

-

9-Fluorenylmethanol is dissolved in anhydrous DCM under a nitrogen atmosphere.

-